molecular formula C11H17NO B3042342 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- CAS No. 58028-69-6

1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-

Cat. No.: B3042342
CAS No.: 58028-69-6
M. Wt: 179.26 g/mol
InChI Key: OCUYEHFIDUKNIU-SNVBAGLBSA-N
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Description

1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to an amino group substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- can be synthesized through several methods. One common approach involves the reaction of 1-propanol with (1R)-1-phenylethylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and participate in various biochemical pathways. The phenylethyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

    1-Propanol: A simple alcohol with a hydroxyl group attached to a three-carbon chain.

    Phenylethylamine: An organic compound with a phenyl group attached to an ethylamine chain.

    3-Aminopropanol: An alcohol with an amino group attached to the third carbon of a three-carbon chain.

Uniqueness: 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- is unique due to the combination of its hydroxyl, amino, and phenylethyl groups. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[[(1R)-1-phenylethyl]amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUYEHFIDUKNIU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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